

# Avotaciclib hydrogen bond donor count

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## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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## Molecular Profile of Abemaciclib

Abemaciclib is an orally available cyclin-dependent kinase (CDK) inhibitor used in cancer treatment [1] [2].

Its key molecular properties are [1]:

| Property                              | Value                |
|---------------------------------------|----------------------|
| Molecular Formula                     | $C_{27}H_{32}F_2N_8$ |
| Molecular Weight                      | 506.6 g/mol          |
| Hydrogen Bond Donor (HBD) Count       | 1                    |
| Hydrogen Bond Acceptor (HBA) Count    | 9                    |
| Topological Polar Surface Area (TPSA) | 75 Å <sup>2</sup>    |
| XLogP3                                | 3.8                  |

The single hydrogen bond donor is the secondary amine group (-NH-) in the anilino-pyrimidine core that connects the pyrimidine and pyridine rings [3] [1] [2].

## Experimental Protocols for Hydrogen-Bond Assessment

Understanding how hydrogen-bonding potential is measured provides context for these molecular properties.

### UV-Vis Titration with a Colorimetric Sensor

This method quantitatively measures hydrogen bond donor strength ( $\ln K_{\text{eq}}$ ) by titrating analytes with a pyrazinone sensor [4].

- **Sensor Principle:** The pyrazinone sensor undergoes a colorimetric shift upon complexation with a hydrogen bond donor [4].
- **Titration:** The analyte is titrated into a solution of the sensor in dichloromethane (DCM). DCM minimizes confounding non-covalent interactions and amplifies hydrogen bonding [4].
- **Measurement:** UV-Vis spectroscopy monitors the spectral shift during titration [4].
- **Data Analysis:** The binding constant ( $K_{\text{eq}}$ ) is determined from titration data. Hydrogen bond donor strength is reported as  $\ln K_{\text{eq}}$ , with larger values indicating stronger donors [4].
- **High-Throughput Adaptation:** The method can be adapted for rapid screening using a plate reader to populate databases of hydrogen bond donors [4].

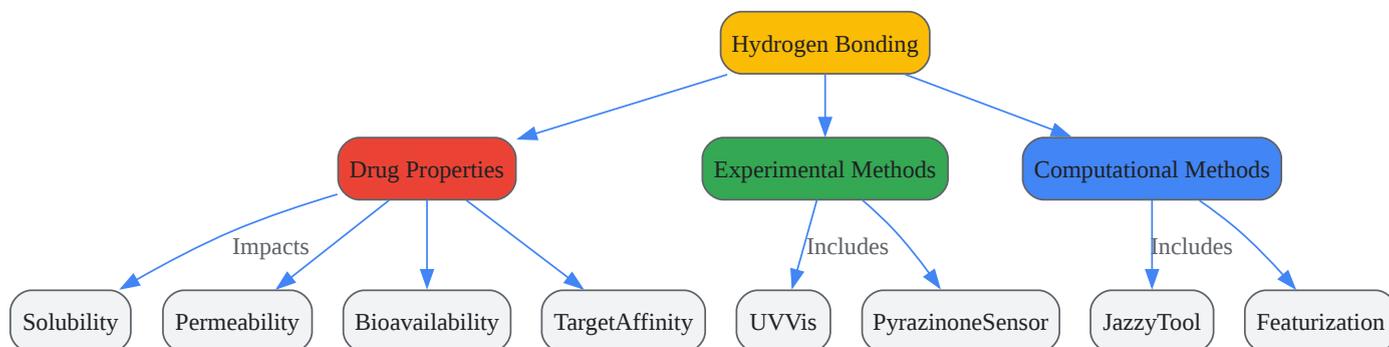
### Computational Prediction with Jazzy

Jazzy is an open-source tool that rapidly predicts hydrogen-bond strengths and free energy of hydration [5].

- **Input:** A conformation of the small molecule [5].
- **Partial Charges:** Atomic partial charges are calculated using the kallisto method [5].
- **Strength Calculation:** Donor strength is calculated based on the partial charge of the hydrogen atom and a corrective term accounting for the influence of neighboring atom charges [5].
- **Visualization:** Jazzy can generate atomistic visualizations where donors and acceptors are highlighted with color gradients to indicate their relative strengths [5].

## Hydrogen Bonding in Drug Design and Abemaciclib

Hydrogen bonding is a critical factor influencing a drug's solubility, membrane permeability, bioavailability, and target binding affinity [4] [5]. The following diagram illustrates key relationships and assessment methods related to hydrogen bonding in drug discovery:



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For Abemaciclib, its single hydrogen bond donor and specific molecular structure contribute to its drug-like properties and ability to inhibit CDK4/6 kinases [2]. The anilino-pyrimidine nitrogen forms a key hydrogen bond with the backbone carbonyl of residue V101 in CDK6, which is critical for its binding and inhibitory activity [2].

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## References

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